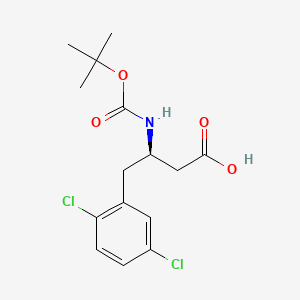amino})acetic acid](/img/structure/B8233300.png)
(S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid: is a complex organic compound that features a cyclobutyl group, a fluorenylmethoxycarbonyl group, and an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid typically involves multiple steps:
Formation of the Cyclobutyl Group: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Fluorenylmethoxycarbonyl Group: This step often involves the use of fluorenylmethoxycarbonyl chloride in the presence of a base to form the desired ester linkage.
Amino Acid Derivative Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, potentially leading to the removal of the protecting group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Deprotected amino acid derivatives.
Substitution: Various substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: The compound can be used as a building block in the synthesis of complex peptides and proteins.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules.
Biology:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with amino acid derivatives.
Protein Engineering: It can be incorporated into proteins to study structure-function relationships.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group may act as a protecting group, allowing the compound to interact selectively with its target. Upon reaching the target site, the protecting group can be removed, allowing the active amino acid derivative to exert its effects. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
- (2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
- (2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Uniqueness:
- Structural Features: The presence of the cyclobutyl group and the fluorenylmethoxycarbonyl group makes this compound unique compared to other amino acid derivatives.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and reduction, sets it apart from similar compounds.
- Applications: Its potential applications in peptide synthesis, drug development, and material science highlight its versatility and uniqueness.
Propiedades
IUPAC Name |
(2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-23(20(21(24)25)14-7-6-8-14)22(26)27-13-19-17-11-4-2-9-15(17)16-10-3-5-12-18(16)19/h2-5,9-12,14,19-20H,6-8,13H2,1H3,(H,24,25)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMVQJMRWCQPY-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}pent-4-enoic acid](/img/structure/B8233247.png)

![[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid](/img/structure/B8233260.png)


![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid](/img/structure/B8233292.png)

![(2S)-4-(3-chloro-5-methylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233317.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B8233324.png)

